2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide
Description
This compound is a quinoline-based acetamide derivative featuring a 4-chlorobenzenesulfonyl substituent at position 3 and a 3-methylphenyl acetamide group at position 1 (). Its molecular structure integrates a sulfonyl group, which enhances electron-withdrawing properties, and a methyl-substituted aromatic ring, which modulates lipophilicity.
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O4S/c1-16-5-4-6-18(13-16)26-23(28)15-27-14-22(24(29)20-7-2-3-8-21(20)27)32(30,31)19-11-9-17(25)10-12-19/h2-14H,15H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZDFNWTHBNNGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and sulfonylation reactions. The final step involves the acylation of the quinoline derivative with 3-methylphenyl acetic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using halogens or halogenating agents like N-bromosuccinimide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The quinoline core can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Variations in Sulfonyl and Aromatic Substituents
Key analogues and their distinguishing features are summarized below:
Key Observations :
- Substituent Position : The 3-methylphenyl acetamide group (target) versus 4-chlorophenyl () alters steric and electronic profiles. The meta-methyl group may reduce polarity compared to para-chloro substituents.
- Quinoline Modifications: The 6-ethyl group in analogues () increases molecular bulk, likely affecting solubility and membrane permeability.
Physicochemical and Crystallographic Properties
- Melting Points : Analogues like 13a (4-methylphenyl derivative) exhibit high melting points (~288°C), attributed to strong intermolecular hydrogen bonding (N–H⋯O) and π-stacking ().
- Crystallography : N-Substituted acetamides (e.g., dichlorophenyl derivatives in ) form R₂²(10) hydrogen-bonded dimers , stabilizing crystal lattices. Dihedral angles between aromatic rings (e.g., 44.5°–77.5° in ) influence packing efficiency and solubility.
Biological Activity
The compound 2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide is a synthetic derivative of quinoline, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure
The structural formula of the compound is represented as follows:
This structure comprises a quinoline core substituted with a chlorobenzenesulfonyl group and an acetamide moiety, which are crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been identified as a prolyl hydroxylase inhibitor, which plays a crucial role in the regulation of hypoxia-inducible factors (HIFs). By inhibiting this enzyme, the compound may enhance cellular responses to hypoxia, potentially leading to applications in cancer therapy and ischemic diseases .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures exhibit significant antimicrobial properties. The sulfonyl group enhances the lipophilicity and bioavailability of the compound, which may contribute to its efficacy against bacterial strains .
- Anticancer Properties : The quinoline moiety is known for its anticancer potential. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Biological Activity Studies
Recent studies have evaluated the biological activity of this compound through various assays:
Table 1: Summary of Biological Activities
Case Studies
- Prolyl Hydroxylase Inhibition : A study demonstrated that the compound effectively inhibited prolyl hydroxylase activity in vitro, resulting in increased levels of HIF-1α in hypoxic conditions. This suggests a potential role in enhancing tumor oxygenation and improving therapeutic outcomes in cancer treatment .
- Antimicrobial Efficacy : In a comparative study, derivatives similar to this compound were tested against multiple bacterial strains. The results indicated significant antibacterial activity, particularly against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa .
- Cytotoxicity Against Cancer Cells : Research involving MCF-7 breast cancer cells showed that the compound induced apoptosis through mitochondrial pathways. The study highlighted its potential as a chemotherapeutic agent due to its selective toxicity towards cancer cells while sparing normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
